molecular formula C6H6BClO4S B2575336 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid CAS No. 2096331-56-3

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid

Cat. No. B2575336
CAS RN: 2096331-56-3
M. Wt: 220.43
InChI Key: POWNUOUYCFUBMH-UHFFFAOYSA-N
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Description

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is a chemical compound with the molecular formula C6H6BClO4S . It’s a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is represented by the InChI code: 1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3 .


Chemical Reactions Analysis

This compound is involved in Suzuki–Miyaura coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is 220.44 . The kinetics of its reactions are dependent on the substituents in the aromatic ring .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

The ADME properties of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid It’s known that the kinetics of boronic esters like this compound can be influenced by the substituents in the aromatic ring and the ph of the environment . These factors can considerably accelerate the rate of reaction, especially at physiological pH .

Result of Action

The molecular and cellular effects of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid ’s action involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid can be influenced by environmental factors such as the pH of the environment . For instance, the rate of reaction can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications in organic synthesis. Its susceptibility to hydrolysis, particularly at physiological pH, could also be an area of interest .

properties

IUPAC Name

(4-chloro-5-methoxycarbonylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWNUOUYCFUBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid

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